molecular formula C10H10F2O3 B2693033 2-(Difluoromethoxy)-3-ethoxybenzaldehyde CAS No. 879362-29-5

2-(Difluoromethoxy)-3-ethoxybenzaldehyde

Cat. No.: B2693033
CAS No.: 879362-29-5
M. Wt: 216.184
InChI Key: BJGGCFDPFCYQAZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-ethoxybenzaldehyde is an organic compound characterized by the presence of both difluoromethoxy and ethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde typically involves the introduction of difluoromethoxy and ethoxy groups onto a benzaldehyde scaffold. One common method involves the reaction of 3-ethoxybenzaldehyde with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Properties

IUPAC Name

2-(difluoromethoxy)-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGGCFDPFCYQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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